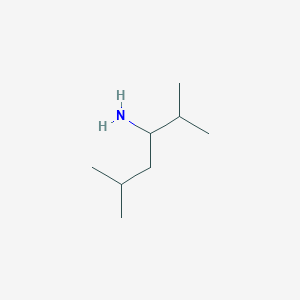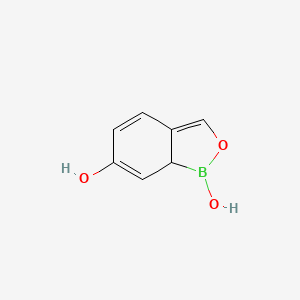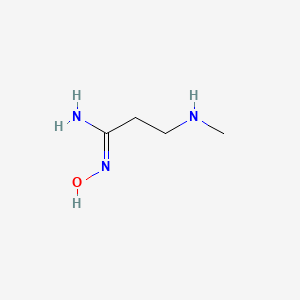
(1Z)-N'-hydroxy-3-(methylamino)propanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-hydroxy-3-(methylamino)propanimidamide is a chemical compound with the molecular formula C4H11N3O and a molecular weight of 117.15 g/mol . It is known for its unique structure, which includes an amidine group, a hydroxyl group, and a methylamino group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
N’-hydroxy-3-(methylamino)propanimidamide can be synthesized from 3-methylaminopropionitrile. The synthesis involves the following steps:
Hydrolysis: 3-methylaminopropionitrile is hydrolyzed to form 3-methylaminopropionamide.
Oxidation: The amide is then oxidized to form N’-hydroxy-3-(methylamino)propanimidamide.
Industrial Production Methods
Industrial production of N’-hydroxy-3-(methylamino)propanimidamide typically involves large-scale synthesis using the same basic steps as the laboratory synthesis. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures.
化学反応の分析
Types of Reactions
N’-hydroxy-3-(methylamino)propanimidamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The methylamino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-3-(methylamino)propanimidamide derivatives with additional oxygen atoms, while reduction may yield simpler amine derivatives .
科学的研究の応用
N’-hydroxy-3-(methylamino)propanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
作用機序
The mechanism of action of N’-hydroxy-3-(methylamino)propanimidamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the specific targets .
類似化合物との比較
Similar Compounds
- N-hydroxy-3-(methylamino)propanamide
- N-hydroxy-3-(ethylamino)propanimidamide
- N-hydroxy-3-(dimethylamino)propanimidamide
Uniqueness
N’-hydroxy-3-(methylamino)propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
特性
分子式 |
C4H11N3O |
|---|---|
分子量 |
117.15 g/mol |
IUPAC名 |
N'-hydroxy-3-(methylamino)propanimidamide |
InChI |
InChI=1S/C4H11N3O/c1-6-3-2-4(5)7-8/h6,8H,2-3H2,1H3,(H2,5,7) |
InChIキー |
PHRUWATXNWJXMZ-UHFFFAOYSA-N |
異性体SMILES |
CNCC/C(=N/O)/N |
正規SMILES |
CNCCC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


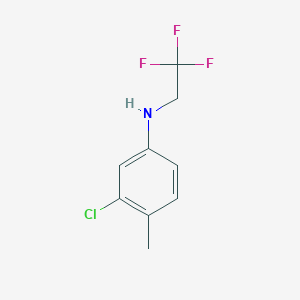
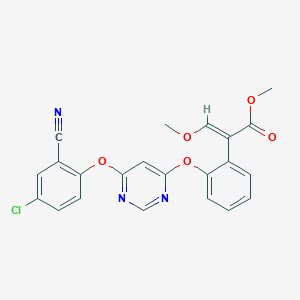
![{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13076172.png)
![Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)
![1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076181.png)
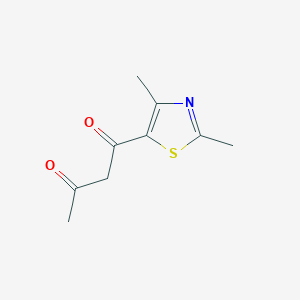
![(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate](/img/structure/B13076187.png)

![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)
